molecular formula C15H19NO2 B13498966 tert-Butyl (R)-(1-(4-ethynylphenyl)ethyl)carbamate

tert-Butyl (R)-(1-(4-ethynylphenyl)ethyl)carbamate

Cat. No.: B13498966
M. Wt: 245.32 g/mol
InChI Key: LBFLPODLLRVYLC-LLVKDONJSA-N
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Description

tert-Butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an ethynyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed coupling reaction, where tert-butyl carbamate reacts with 4-ethynylphenyl bromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Trifluoroacetic acid (TFA) or strong bases like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, tert-butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate is explored for its potential pharmacological properties. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    N-Boc-protected anilines: Compounds with a tert-butyl carbamate group protecting aniline derivatives.

    tert-Butyl ®-(1-(4-ethynylphenyl)ethyl)carbamate: A closely related compound with slight structural variations.

Uniqueness

tert-Butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate stands out due to its combination of functional groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields highlight its significance.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-ethynylphenyl)ethyl]carbamate

InChI

InChI=1S/C15H19NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h1,7-11H,2-5H3,(H,16,17)/t11-/m1/s1

InChI Key

LBFLPODLLRVYLC-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)C#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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